2-(2,4-dichlorophenyl)-2-oxoethyl N'-cyano-N-methylimidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, an oxoethyl group, a cyano group, and an imidothiocarbamate moiety. Compounds with similar structures are often used in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the Oxoethyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the dichlorophenyl intermediate in the presence of a Lewis acid catalyst.
Formation of the Imidothiocarbamate Moiety: This step involves the reaction of the oxoethyl intermediate with a cyano and methyl-substituted thiourea derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Temperature Control: Maintaining specific temperatures to favor desired reactions and minimize side reactions.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Pathways: Interference with biochemical pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-ethylimidothiocarbamate
- 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-propylimidothiocarbamate
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H9Cl2N3OS |
---|---|
Molecular Weight |
302.2g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-15-11(16-6-14)18-5-10(17)8-3-2-7(12)4-9(8)13/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
ZORWMIDSLLVOOR-UHFFFAOYSA-N |
SMILES |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Isomeric SMILES |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.